![molecular formula C24H12N2O4 B12920541 1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone CAS No. 25041-39-8](/img/structure/B12920541.png)
1H,1'H-[6,6'-Bibenzo[de]isoquinoline]-1,1',3,3'(2H,2'H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone typically involves multi-step organic reactions. One common method includes the alkylation of a disodium derivative of a related compound with alkyl halides . The reaction conditions often require the presence of a base to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons .
Scientific Research Applications
1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors .
Comparison with Similar Compounds
1H,1’H-2,2’-Bibenzo[d]imidazole: This compound shares a similar structural framework but differs in the functional groups attached to the core structure.
1H,1’H-2,2’-Bibenzimidazole: Another structurally related compound with distinct chemical properties and applications.
Uniqueness: 1H,1’H-[6,6’-Bibenzo[de]isoquinoline]-1,1’,3,3’(2H,2’H)-tetraone is unique due to its specific arrangement of functional groups and the resulting chemical reactivity.
Properties
CAS No. |
25041-39-8 |
|---|---|
Molecular Formula |
C24H12N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
6-(1,3-dioxobenzo[de]isoquinolin-6-yl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H12N2O4/c27-21-15-5-1-3-13-11(7-9-17(19(13)15)23(29)25-21)12-8-10-18-20-14(12)4-2-6-16(20)22(28)26-24(18)30/h1-10H,(H,25,27,29)(H,26,28,30) |
InChI Key |
KKVBUPXSYOEYEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C4=C5C=CC=C6C5=C(C=C4)C(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-5-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12920465.png)
![3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione](/img/structure/B12920470.png)
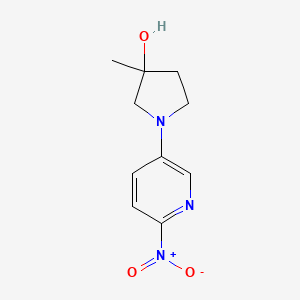
![Imidazo[1,2-a]pyrimidin-5-amine, 7-chloro-N-(phenylmethyl)-](/img/structure/B12920483.png)
![2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B12920487.png)
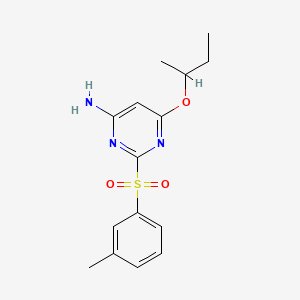
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
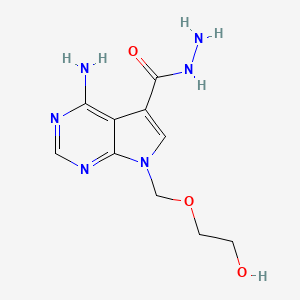
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
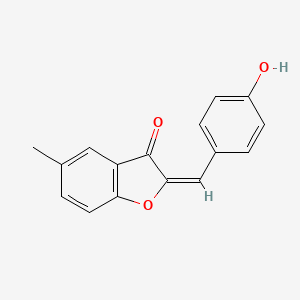
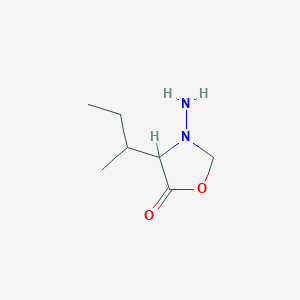
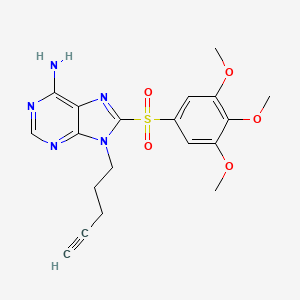
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
